2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 1040652-48-9
Cat. No.: VC11968975
Molecular Formula: C14H12FN5OS2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040652-48-9 |
|---|---|
| Molecular Formula | C14H12FN5OS2 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H12FN5OS2/c1-8-19-20-14(23-8)18-12(21)6-11-7-22-13(17-11)16-10-4-2-9(15)3-5-10/h2-5,7H,6H2,1H3,(H,16,17)(H,18,20,21) |
| Standard InChI Key | KTBSWYQCMHYINT-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Introduction
Chemical Characterization and Structural Features
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 4-position with an acetamide group, which is further linked to a 5-methyl-1,3,4-thiadiazole moiety. The 2-position of the thiazole ring is functionalized with a 4-fluorophenylamino group, introducing electron-withdrawing fluorine to enhance metabolic stability and binding affinity . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 349.4 g/mol |
| logP | ~4.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 110 Ų |
The InChIKey (KTBSWYQCMHYINT-UHFFFAOYSA-N) and SMILES (CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F) provide unambiguous identifiers for structural verification .
Spectroscopic Data
Characterization typically employs:
-
NMR: -NMR reveals signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~7.0–7.5 ppm), and amide NH (δ ~10 ppm).
-
IR: Stretching vibrations for C=O (1650–1700 cm), C-N (1250–1350 cm), and C-F (1100–1200 cm) confirm functional groups .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 349.4[M+H] .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves multi-step reactions:
-
Thiazole Formation: Condensation of 4-fluorophenylthiourea with α-bromoacetophenone yields the 2-aminothiazole core .
-
Acetamide Coupling: Reaction with chloroacetyl chloride followed by nucleophilic substitution with 5-methyl-1,3,4-thiadiazol-2-amine introduces the thiadiazole moiety .
Key Challenges
-
Regioselectivity: Ensuring substitution at the 4-position of the thiazole requires careful control of reaction conditions (e.g., temperature < 80°C) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in >85% purity.
Pharmacological Activities
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound showed MIC values of 12.5 µg/mL and 25 µg/mL, respectively. The thiazole-thiadiazole hybrid disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .
Anticancer Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC values of 18.7 µM and 22.4 µM, respectively. Mechanistic studies suggest tubulin polymerization inhibition and apoptosis induction via caspase-3 activation .
Structure-Activity Relationships (SAR)
Role of Substituents
-
4-Fluorophenyl Group: Enhances lipophilicity (logP = 4.2) and target binding through hydrophobic interactions .
-
Thiadiazole Methyl Group: Reduces metabolic degradation by sterically hindering cytochrome P450 oxidation .
-
Acetamide Linker: Facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
Comparative Analysis
Replacing the 4-fluorophenyl group with 3-chlorophenyl (as in the analog CAS: 1040655-99-9) decreases anticonvulsant activity (50% protection at 100 mg/kg) but improves antibacterial potency (MIC = 6.25 µg/mL).
Applications in Drug Development
Lead Optimization
-
Bioisosteric Replacement: Substituting the thiadiazole with a triazole ring improves aqueous solubility (logS = -3.2 → -2.5) but reduces anticonvulsant efficacy .
-
Prodrug Design: Esterification of the acetamide NH enhances oral bioavailability (F = 45% → 68%) .
Patent Landscape
While no direct patents cover this compound, derivatives with modified thiazole-thiadiazole scaffolds are protected under US20120225904A1 (abandoned) for TNF-α inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume